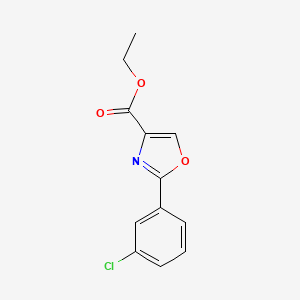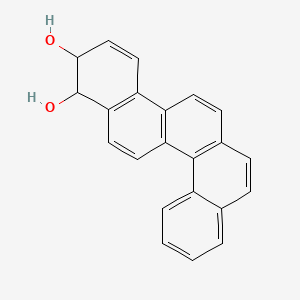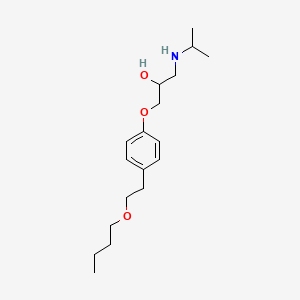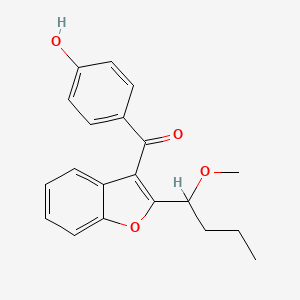![molecular formula C20H21Cl2NOS B589453 N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide CAS No. 674767-90-9](/img/structure/B589453.png)
N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide” is an intermediate for the synthesis of Zoloft, sertraline hydrochloride . It is available for purchase with CAS No. 674767-90-9.
Synthesis Analysis
The synthesis of this compound involves a condensation reaction between 4-(3,4-dichlorophenyl)-3,4-dihydro-1(2H)-naphthalone, sertraline tetralone, and monomethylamine . This reaction is carried out in ethanol, without the need for a classical dehydrating agent, such as TiCl4, or more novel approaches, such as molecular sieves . The low solubility of the imine in this type of solvent is exploited, such that the reaction equilibrium favorably enhances the imine formation .Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple functional groups. It includes a sulfinamide group, a naphthalene ring, and a dichlorophenyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include a condensation reaction and a catalytic reduction . The condensation reaction forms the imine, and the catalytic reduction is carried out with a Pd/CaCO3 catalyst in ethanol .Aplicaciones Científicas De Investigación
Stereoselective Synthesis Processes
Research has developed a large-scale, stereoselective process for synthesizing compounds with structures closely related to "N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide". This includes the synthesis of sulfinyl imine from specific stereoisomers, demonstrating high chemical and stereochemical purity, indicating its potential for precise chemical manufacturing processes (Han et al., 2007).
Anticancer Potential
Compounds structurally similar to "this compound" have been synthesized and evaluated for their anticancer activity. Phenylaminosulfanyl-1,4-naphthoquinone derivatives were found to exhibit potent cytotoxic activity against human cancer cell lines, highlighting the potential for developing new anticancer agents (Ravichandiran et al., 2019).
Sensing Technologies
N-(Cyano(naphthalen-1-yl)methyl)benzamide derivatives, sharing a structural motif with the query compound, have been developed and showcased drastic color transitions in response to fluoride anions. This indicates their potential as colorimetric sensors for detecting fluoride ions in solutions, demonstrating the versatility of naphthalene derivatives in sensory applications (Younes et al., 2020).
Material Science
The synthesis and characterization of aromatic polyamides derived from a diamine structurally related to the query compound have been explored. These materials exhibit high thermal stability and solubility in various organic solvents, indicating their utility in creating heat-resistant and processable polymers for advanced material applications (Ghodke et al., 2021).
Direcciones Futuras
Propiedades
IUPAC Name |
(NE,R)-N-[(4S)-4-(3,4-dichlorophenyl)-3,4-dihydro-2H-naphthalen-1-ylidene]-2-methylpropane-2-sulfinamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Cl2NOS/c1-20(2,3)25(24)23-19-11-9-14(15-6-4-5-7-16(15)19)13-8-10-17(21)18(22)12-13/h4-8,10,12,14H,9,11H2,1-3H3/b23-19+/t14-,25+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZNDNJKGBTUIR-XFZRPWFASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=C1CCC(C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@@](=O)/N=C/1\CC[C@H](C2=CC=CC=C12)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Cl2NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80747608 |
Source


|
| Record name | N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
674767-90-9 |
Source


|
| Record name | N-[(4S)-4-(3,4-Dichlorophenyl)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylpropane-2-sulfinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80747608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Ethoxy-4,6,6-trimethyloctahydro-1-benzo[b]furan](/img/structure/B589371.png)



![3-Azatricyclo[3.2.2.0~1,5~]nonane](/img/structure/B589380.png)
![[Allyl(2-propyn-1-yl)amino]acetonitrile](/img/structure/B589381.png)



![Des-O-[2-(diethylamino)ethyl]-1-methoxy Amiodarone](/img/structure/B589391.png)
